molecular formula C7H9NO3 B104019 Ethyl 5-Methyloxazole-4-carboxylate CAS No. 32968-44-8

Ethyl 5-Methyloxazole-4-carboxylate

Cat. No. B104019
CAS RN: 32968-44-8
M. Wt: 155.15 g/mol
InChI Key: JJBNOPBTDKFKLT-UHFFFAOYSA-N
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Description

Ethyl 5-methyloxazole-4-carboxylate (EMOC) is a synthetic compound that has a wide range of applications in the fields of biochemistry and physiology. EMOC is a derivative of oxazole, which is a heterocyclic compound containing five carbon atoms, two nitrogen atoms, and one oxygen atom. EMOC has been studied extensively for its potential use in biochemistry and physiology due to its unique properties.

Scientific Research Applications

Enantioselective Synthesis and Macrocycle Formation

Ethyl 5-methyloxazole-4-carboxylate is utilized in enantioselective synthesis processes. For instance, a study by Magata et al. (2017) achieved high optical purity in synthesizing a related compound via Pd-catalyzed amide coupling, followed by oxazole formation. This process is important in the formation of macrocyclic azole peptides.

Synthesis of Bronchodilator Analogs

Another application involves the synthesis of bronchodilator analogs. In research by Ray and Ghosh (1999), 4-methyloxazole-5-carboxylic acid was transformed into various compounds, which included key building blocks for theophylline analogs, potentially improving bronchodilators.

Preparation of α-Substituted Glycine Derivatives

This compound also plays a role in the synthesis of α-substituted glycine derivatives. Morgan and Pinhey (1994) described a method for synthesizing moisture-sensitive compounds that undergo arylation and vinylation, leading to α-aryl and α-vinyl N-acetylglycine ethyl esters.

Antimicrobial Applications

In the field of antimicrobial research, modifications of this compound derivatives have been explored. Desai et al. (2019) studied the antimicrobial activities of such derivatives against various bacterial and fungal strains.

Safety and Hazards

Ethyl 5-Methyloxazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-methyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBNOPBTDKFKLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480754
Record name Ethyl 5-Methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32968-44-8
Record name Ethyl 5-Methyloxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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